molecular formula C12H15NO2 B2643992 1-(Benzyloxy)piperidin-4-one CAS No. 1505655-70-8

1-(Benzyloxy)piperidin-4-one

Cat. No.: B2643992
CAS No.: 1505655-70-8
M. Wt: 205.257
InChI Key: KLWBXZBDHNRVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)piperidin-4-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a benzyloxy group at the nitrogen atom and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)piperidin-4-one can be synthesized through various methods. One common approach involves the reaction of piperidin-4-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. Another method involves the use of benzyl bromide instead of benzyl chloride, which can provide higher yields under similar conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but scaled up with optimized reaction times and temperatures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)piperidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)piperidin-4-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

    1-Benzyl-4-piperidone: Similar structure but lacks the benzyloxy group.

    4-Piperidone: The parent compound without any substituents.

    N-Methyl-4-piperidone: Contains a methyl group instead of a benzyl group.

Uniqueness: 1-(Benzyloxy)piperidin-4-one is unique due to the presence of both the benzyloxy and ketone groups, which provide distinct chemical reactivity and biological activity. The benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.

Properties

IUPAC Name

1-phenylmethoxypiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWBXZBDHNRVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.